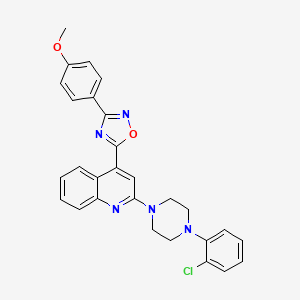

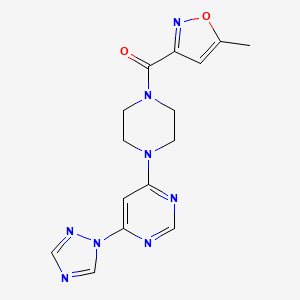

![molecular formula C21H17F3O6 B2669700 Ethyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate CAS No. 847376-60-7](/img/structure/B2669700.png)

Ethyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate” is a chemical compound with a molecular weight of 430.46 .

Molecular Structure Analysis

The InChI code for this compound is "1S/C26H22O6/c1-3-30-26(28)24(18-7-5-4-6-8-18)31-21-14-11-19-15-22(25(27)32-23(19)16-21)17-9-12-20(29-2)13-10-17/h4-16,24H,3H2,1-2H3" . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 430.46 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications

Structural Analysis and Synthesis The compound has been synthesized and structurally analyzed through various techniques including IR, NMR, and X-ray diffraction. It demonstrates significant in vitro antibacterial activity against both gram-positive and gram-negative bacteria. The crystalline structure exhibits weak inter and intramolecular interactions, contributing to its stability and potential biological activities (L. Rani, 2017).

Antibacterial and Antifungal Properties Innovative derivatives have been synthesized showcasing antibacterial and antifungal activities. These activities suggest potential applications in developing new antimicrobial agents. The chemical reactions involved in the synthesis of these compounds provide a foundation for further exploration of their biological applications (G. Parameshwarappa et al., 2009).

Antioxidative and Anti-inflammatory Activities A derivative isolated from the red seaweed Gracilaria opuntia exhibited strong antioxidative and anti-inflammatory activities. It inhibited pro-inflammatory enzymes more effectively than some synthetic non-steroidal anti-inflammatory drugs (NSAIDs), indicating a safer profile for potential therapeutic applications (Fasina Makkar & K. Chakraborty, 2018).

Chemical Modifications and Biological Activities Research has also focused on the synthesis of various derivatives through chemical modifications, aiming to explore their biological activities. For example, reactions with S-methylisothiosemicarbazide hydroiodide produced compounds with potential biological relevance (Daria A. Vetyugova et al., 2018).

Antimicrobial Analysis and Toxicity Study Another study reported the synthesis of novel derivatives through an environmentally friendly process, which were then evaluated for their antimicrobial properties. This research not only highlighted their significant antimicrobial potential but also included enzyme assay studies, docking studies, and toxicity evaluations to ensure safety and efficacy (S. Tiwari et al., 2018).

Mechanism of Action

properties

IUPAC Name |

ethyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3O6/c1-3-28-17(25)11-29-14-8-9-15-16(10-14)30-20(21(22,23)24)18(19(15)26)12-4-6-13(27-2)7-5-12/h4-10H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGAWGIABKKHCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide](/img/no-structure.png)

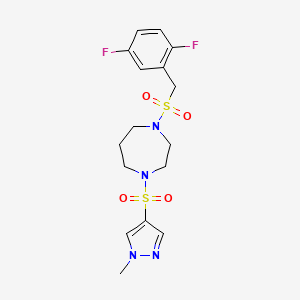

![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2669620.png)

![3,4-dimethoxy-N-(3-(1-pentyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide](/img/structure/B2669623.png)

![(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2669630.png)

![N-[1-(4-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B2669631.png)

![N-[3-(1-adamantyloxy)propyl]-4-(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2669633.png)

![4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B2669637.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2669639.png)